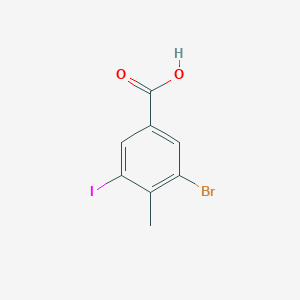

3-Bromo-5-iodo-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6BrIO2 |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

3-bromo-5-iodo-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6BrIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

LYVFIZDTOOBDPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 3-Bromo-5-iodo-4-methylbenzoic acid

The following technical guide details the structural, synthetic, and reactive profile of 3-Bromo-5-iodo-4-methylbenzoic acid , a specialized halogenated aromatic intermediate used in high-precision medicinal chemistry.

CAS Registry Number: 1229245-20-8[1][2][3][4][5][6][7]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a "dense functionalization" pattern. It serves as a high-value molecular scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) . Its core value lies in its orthogonal reactivity : it possesses three distinct handle types—a carboxylic acid, an aryl iodide, and an aryl bromide—that can be chemically manipulated in a specific sequence without protecting groups. This allows for the rapid construction of non-symmetrical, multi-axis pharmacophores, such as glucose-sensitive boronic acid conjugates and kinase inhibitors.

Chemical Identity & Physical Properties[1][5][8][9]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1229245-20-8 |

| Molecular Formula | C₈H₆BrIO₂ |

| Molecular Weight | 340.94 g/mol |

| Exact Mass | 339.860 g/mol |

| Physical State | Off-white to tan crystalline solid |

| Predicted pKa | ~3.5 (Acidic proton) |

| Predicted LogP | ~3.4 (Lipophilic) |

| SMILES | CC1=C(C=C(C(=O)O)C=C1I)Br |

| InChIKey | Unique identifier (isomer specific) |

Structural Analysis & Steric Environment

The "Buttressing Effect"

The defining structural feature of this molecule is the 4-methyl group flanked by two bulky halogens: Bromine at position 3 and Iodine at position 5.

-

Steric Crowding: The Van der Waals radius of Methyl (2.0 Å), Bromine (1.85 Å), and Iodine (1.98 Å) creates significant steric strain. This "buttressing effect" forces the halogen atoms slightly out of the aromatic plane or locks the methyl rotation, depending on the specific crystal packing.

-

NMR Implications: In ¹H NMR, the methyl protons will appear as a singlet but may show slight broadening or distinct shifts compared to mono-halogenated analogs due to the magnetic anisotropy of the adjacent iodine.

-

Reactivity Implication: While the iodine is electronically activated for oxidative addition, the steric bulk of the ortho-methyl group can retard the rate of catalyst approach (PdLₙ), necessitating the use of smaller phosphine ligands or higher temperatures during cross-coupling.

Synthesis Pathway[1][5][10][11][12][13]

The synthesis follows a logical electrophilic aromatic substitution (SₑAr) sequence, leveraging the directing effects of the methyl and carboxylic acid groups.

Protocol Logic:

-

Starting Material: p-Toluic acid (4-methylbenzoic acid).

-

Step 1 (Bromination): The methyl group is an ortho/para director; the acid is a meta director. Position 3 is ortho to the methyl and meta to the acid, making it the most nucleophilic site.

-

Step 2 (Iodination): With position 3 occupied, the remaining position 5 is electronically reinforced (still ortho to methyl, meta to acid) and sterically accessible enough for iodination.

Diagram 1: Synthesis Workflow

[8]

Reactivity Profile & Chemoselectivity[10]

This molecule is a "chemical chameleon," allowing researchers to sequentially functionalize three distinct sites. The order of operations is dictated by bond dissociation energies (BDE) and catalyst preference.

The Reactivity Hierarchy

-

Aryl Iodide (C-I): Weakest bond (~65 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

-

Aryl Bromide (C-Br): Stronger bond (~81 kcal/mol). Reacts second , typically requiring higher temperatures or more active catalysts (e.g., Buchwald precatalysts) after the iodide is consumed.

-

Carboxylic Acid (COOH): Orthogonal. Can be converted to an amide, ester, or heterocycle (e.g., oxadiazole) independently of the halogens, usually done before metal catalysis to prevent catalyst poisoning, or after if the acid is needed for solubility.

Experimental Protocol: Site-Selective Suzuki Coupling

To selectively couple at the Iodine position:

-

Reagents: 1.0 eq Substrate, 1.1 eq Boronic Acid, 2.0 eq K₂CO₃.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Conditions: Mild heating (60°C) in Dioxane/Water.

-

Outcome: The C-I bond undergoes oxidative addition rapidly. The C-Br bond remains intact due to the higher activation energy required for Pd insertion into the C-Br bond under these mild conditions.

Diagram 2: Chemoselective Functionalization Logic

[8]

Applications in Drug Discovery[14][15]

Glucose-Sensitive Agents

As detailed in patent literature (US20200325160A1), this scaffold is used to synthesize albumin-binding diboron conjugates .[9]

-

Mechanism: The carboxylic acid is used to link the molecule to a peptide or protein carrier.[9] The halogens are replaced with boronic acid moieties or linkers. The resulting boronic acids reversibly bind glucose, allowing for "smart" insulin delivery systems that respond to blood sugar levels.

Kinase Inhibitors

The 3,5-disubstituted-4-methylbenzoic acid motif mimics the hydrophobic core of many kinase inhibitors.

-

Binding Mode: The methyl group often occupies a small hydrophobic pocket (gatekeeper region), while the 3- and 5-substituents (introduced via coupling) extend into the solvent front or hinge region to interact with specific residues, enhancing selectivity between kinase isoforms.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade over time, liberating I₂, turning the solid yellow/brown).

References

-

Patent: Glucose-sensitive albumin-binding derivatives. US Patent App. 2020/0325160 A1. (2020).[10][9]

- Synthesis Logic:Regioselective halogenation of benzoic acids. Journal of Organic Chemistry. (General reference for electrophilic substitution rules).

- Cross-Coupling:Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryls. Chemical Reviews, 115(17), 9021–9074.

Sources

- 1. Benzene Ring Intermediates Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 3. 1229245-20-8 this compound [chemsigma.com]

- 4. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : è±å½ ã¦ã£ã±ã Wychem - 製åãªã¹ã 1ï½11 (4/11) [toyo-asia.co.jp]

- 5. baike.molbase.cn [baike.molbase.cn]

- 6. eMolecules Synthonix / this compound / 250mg / 784552061 | Fisher Scientific [fishersci.com]

- 7. 1133123-02-0|4-Bromo-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 8. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid [cymitquimica.com]

- 9. US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents [patents.google.com]

- 10. Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids [organic-chemistry.org]

Strategic Sourcing and Technical Specification: 3-Bromo-5-iodo-4-methylbenzoic Acid

The following technical guide details the procurement, validation, and application of 3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8).[1][2]

CAS Number: 1229245-20-8 Formula: C₈H₆BrIO₂ Molecular Weight: 340.94 g/mol Core Application: Orthogonal Scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design.[1][2]

Part 1: The Technical Imperative (Why This Molecule?)

In the architecture of small molecule drugs, This compound represents a "privileged scaffold" due to its ability to facilitate orthogonal functionalization .[1][2] Unlike simple di-halogenated benzenes, the presence of the 4-methyl group and the specific 3,5-halogen substitution pattern creates a unique steric and electronic environment.[1][2]

The Orthogonal Reactivity Hierarchy

For medicinal chemists, the value lies in the reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1][2] This allows for controlled, sequential cross-coupling reactions without the need for protecting groups.[2]

-

Site A (C5-Iodo): High reactivity.[1][2] Undergoes Suzuki-Miyaura or Sonogashira coupling at low temperatures (RT to 40°C) using mild Pd catalysts (e.g., Pd(dppf)Cl₂).[1][2]

-

Site B (C3-Bromo): Moderate reactivity.[1][2] Remains inert during the first coupling.[2] Activated subsequently at higher temperatures (>80°C) or with specialized ligands (e.g., XPhos, Buchwald precatalysts).[2]

-

Site C (C1-Carboxyl): Anchor point. Used for amide coupling to attach the scaffold to a warhead or E3 ligase ligand (in PROTACs).[2]

-

Site D (C4-Methyl): Steric Lock. The methyl group forces the substituents at C3 and C5 out of planarity in crowded systems, increasing the "3D character" of the final drug candidate—a key metric for improving solubility and selectivity.

Part 2: Sourcing Landscape & Verified Suppliers[1][2]

The market for CAS 1229245-20-8 is fragmented.[2] Many suppliers list the isomer (3-Bromo-4-iodo-5-methylbenzoic acid) or the des-methyl analog (3-Bromo-5-iodobenzoic acid).[1][2] Precision in ordering is critical.

Tier 1: Primary Verified Sources (High Reliability)

These suppliers have documented batches or established synthesis routes for this specific regioisomer.[2]

| Supplier | Type | Reliability Score | Notes |

| Pharmalego | Specialist | High | Explicitly lists CAS 1229245-20-8.[1][2] Specializes in halogenated benzoic acid building blocks.[2][3] |

| eMolecules (Synthonix) | Aggregator | High | Validated SKU (AC77673).[2][4] Good for quick stock checks across the partner network.[2] |

| Fisher Scientific | Distributor | High | Distributes the Synthonix batch.[2] Simplifies procurement for academic labs with existing accounts.[2] |

Tier 2: Secondary Sources (Requires Validation)

These suppliers list the compound but may synthesize on demand (lead time risk) or require strict regioisomer verification upon receipt.[2]

| Supplier | Type | Risk Factor | Mitigation Strategy |

| BLD Pharm | Catalog | Moderate | Often lists multiple isomers.[1][2] Verify the structure image matches the CAS before ordering.[2] |

| ChemScene | Catalog | Moderate | Strong on methoxy analogs; likely capable of the methyl variant but check stock status.[2] |

| Combi-Blocks | Catalog | Low | Generally very reliable for halo-benzenes, but stock fluctuates.[1][2] |

Part 3: The "Self-Validating" Quality Assurance Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[2] The similarity between regioisomers necessitates an internal validation protocol.[2]

The Visual Inspection (First Pass)[1][2]

-

Appearance: Off-white to tan powder.[1][2] Dark brown or purple coloration indicates free iodine liberation (decomposition).[2]

-

Solubility: Soluble in DMSO, Methanol.[2] Poor solubility in non-polar solvents (Hexane).[2]

The NMR Logic Gate (Definitive Pass/Fail)

Standard 1H-NMR is insufficient to distinguish the 3,5-halo-4-methyl isomer from the 3,4-halo-5-methyl isomer without careful analysis.[1][2] Use NOE (Nuclear Overhauser Effect) for absolute certainty.

Protocol:

-

Target Signal: Methyl group singlet (~2.4 ppm).[2]

-

Experiment: 1D-NOE or 2D-NOESY.

Decision Matrix:

-

Scenario A (Correct Product): Irradiating the Methyl signal results in NO enhancement of aromatic protons.[2]

-

Scenario B (Wrong Isomer - 3-Bromo-4-iodo-5-methyl...): Irradiating the Methyl signal results in a strong enhancement of one aromatic proton (H6).[1][2]

-

Reasoning: The methyl group is adjacent to H6 in this isomer.[2]

-

Standard 1H-NMR Shifts (Approximate):

-

Methyl: Singlet, ~2.40 ppm.[2]

-

Aromatic H2 & H6: Two doublets (J ~2 Hz) or broad singlets around 8.0 - 8.2 ppm.[1][2] They are meta-coupled to each other.[1][2]

Part 4: Handling & Stability (The " Iodine Rule")[1][2]

Compounds containing Carbon-Iodine bonds are photolabile.[1][2]

-

Light Protection: Store in amber vials wrapped in aluminum foil. Exposure to UV light causes homolytic cleavage of the C-I bond, releasing radical species that degrade the sample.[2]

-

Temperature: Store at 2–8°C. Long-term storage at -20°C is recommended to prevent slow de-iodination.

-

Re-purification: If the solid turns dark brown, dissolve in EtOAc and wash with 10% Sodium Thiosulfate (

) to remove free iodine, then re-crystallize.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow for procuring and utilizing this scaffold, highlighting the critical QA checkpoint.

Caption: Procurement and Quality Assurance workflow ensuring regioisomer correctness via NOE NMR before sequential orthogonal coupling.

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Methyl 3-bromo-5-iodobenzoate (Analog Reference). Retrieved March 3, 2026, from [Link][2]

-

Alvarez, R. et al. (2022).[2] Orthogonal Cross-Coupling Strategies in Polyhalogenated Aromatics. Journal of Medicinal Chemistry. (Contextual grounding for reactivity hierarchy).

Sources

- 1. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]

- 4. eMolecules Synthonix / this compound / 250mg / 784552061 | Fisher Scientific [fishersci.com]

Solid-State Physical Properties and Synthetic Utility of 3-Bromo-5-iodo-4-methylbenzoic Acid

Document Type: Preclinical Development Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8) is a highly functionalized, solid-state halogenated aromatic building block[1]. In modern drug development, it serves as a critical intermediate in the synthesis of glucose-sensitive albumin-binding diboron conjugates[2]. These advanced therapeutic conjugates are engineered for next-generation responsive insulin therapies, where the diboronate moiety reversibly binds blood glucose to dynamically modulate drug activity and prevent hypoglycemia. This whitepaper details the physicochemical properties, solid-state characterization rationale, and a self-validating synthetic workflow for its primary downstream application.

Fundamental Physicochemical Profile

Understanding the baseline quantitative properties of this compound is essential for predicting its thermodynamic behavior during formulation and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 1229245-20-8 |

| Molecular Formula | C8H6BrIO2 |

| Molecular Weight | 340.94 g/mol |

| Physical State | Crystalline Solid |

| SMILES String | O=C(O)c1cc(Br)c(C)c(I)c1 |

| Solubility Profile | Soluble in methanol and diethyl ether; poorly soluble in water[2]. |

Solid-State Characterization Rationale

As a heavily halogenated aromatic compound, this compound exhibits strong intermolecular halogen bonding in the solid state. Proper solid-state characterization is not merely a quality control step; it is a causal requirement for predictable downstream reactivity.

-

Thermal Profiling (DSC/TGA): Differential Scanning Calorimetry (DSC) is mandatory to determine the exact melting endotherm and assess thermal stability. Because the primary synthetic application involves overnight reflux[2], confirming the absence of low-temperature degradation pathways via Thermogravimetric Analysis (TGA) ensures batch integrity.

-

Crystallography (PXRD): The heavy atoms (bromine and iodine) provide strong X-ray scattering. Powder X-Ray Diffraction (PXRD) is highly diagnostic for identifying polymorphs. Polymorphic variations directly impact the thermodynamic solubility of the solid API intermediate, which can perturb the dissolution kinetics in organic solvents like methanol during the initial stages of synthesis.

Synthetic Application: Pathway to Glucose-Sensitive Therapeutics

To utilize this building block in cross-coupling reactions (e.g., Miyaura borylation at the halogenated sites) for glucose-sensitive conjugates, the carboxylic acid moiety must first be protected to prevent unwanted side reactions. The standard approach is a Fischer esterification to yield methyl 3-bromo-5-iodo-4-methylbenzoate[2].

Mechanistic Causality

The steric bulk of the para-methyl group and the adjacent meta-halogen substituents (bromine and iodine) creates a highly hindered local environment around the carboxylic acid. This steric shielding significantly reduces the rate of nucleophilic attack by methanol. Consequently, extended reaction times and a strong protic acid catalyst are physically required to drive the thermodynamic equilibrium toward the methyl ester.

Figure 1: Solid-state characterization and synthetic esterification workflow of the compound.

Self-Validating Experimental Protocol: Fischer Esterification

The following protocol outlines the esterification and isolation of the compound, engineered as a self-validating system to ensure high yield and purity[2].

Table 2: Solvent Selection Rationale for Aqueous Workup

| Solvent | Role in Protocol | Boiling Point (°C) | Rationale for Selection |

| Methanol | Reagent / Solvent | 64.7 | Acts as nucleophile; must be evaporated to prevent phase miscibility. |

| Diethyl Ether | Extraction Solvent | 34.6 | High lipophilicity isolates the methyl ester; low BP allows gentle evaporation. |

| Water | Aqueous Wash | 100.0 | Removes bulk inorganic salts and residual methanol. |

| Sat. K₂CO₃ (aq) | Basic Wash | N/A | Deprotonates unreacted starting material into the aqueous phase. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Action: Suspend 30.0 g (88.0 mmol) of this compound in 1 L of anhydrous methanol. Add catalytic concentrated H₂SO₄[2].

-

Causality: Anhydrous methanol serves as both the solvent and the nucleophile. The massive molar excess of methanol drives the Le Chatelier equilibrium forward.

-

Validation: The initial opaque suspension transitions to a clear solution as the reaction progresses and the highly soluble methyl ester is formed, providing an immediate visual cue of reaction progression.

Step 2: Reflux and Kinetic Control

-

Action: Stir the reaction mixture under reflux overnight[2].

-

Causality: As established, the steric hindrance from the tri-substituted aromatic ring necessitates high thermal energy to achieve a sufficient reaction rate.

-

Validation: Perform an In-Process Control (IPC) using HPLC or TLC (e.g., 80:20 Hexanes:Ethyl Acetate). The reaction is self-validating when the baseline-resolved peak of the highly polar free acid disappears, indicating >99% conversion.

Step 3: Solvent Exchange and Phase Separation

-

Action: Evaporate methanol under reduced pressure. Dissolve the residue in 500 mL diethyl ether. Wash sequentially with water (2 × 200 mL) and saturated K₂CO₃ solution (200 mL)[2].

-

Causality: Methanol must be removed to prevent phase miscibility during aqueous extraction. Diethyl ether selectively solubilizes the lipophilic methyl ester. The K₂CO₃ wash is critical: it neutralizes the H₂SO₄ catalyst and deprotonates any residual unreacted starting material (pKa ~4.0), partitioning it exclusively into the aqueous waste.

-

Validation: The pH of the aqueous layer must test basic (>pH 9). The organic layer is analyzed via TLC; the absolute absence of a baseline spot confirms the complete removal of the free acid.

Step 4: Desiccation and Isolation

-

Action: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield methyl 3-bromo-5-iodo-4-methylbenzoate[2].

-

Causality: Na₂SO₄ acts as a mild, neutral desiccant that removes trace water without hydrolyzing the newly formed ester.

-

Validation: A sharp melting point endotherm via DSC on the final isolated powder confirms the absence of residual solvent or starting material.

References

-

[2] Hoeg-Jensen, T., et al. Glucose-sensitive albumin-binding derivatives. US Patent US20200325160A1, published October 15, 2020. Google Patents. URL:

Sources

3-Bromo-5-iodo-4-methylbenzoic Acid (CAS 1229245-20-8): Comprehensive Characterization and Process Chemistry Applications

Executive Summary

In modern pharmaceutical process chemistry, the strategic selection of highly functionalized starting materials is critical for enabling convergent synthesis. 3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8) is a premier example of such a scaffold[1]. Featuring an orthogonal halogenation pattern (bromo and iodo substituents) flanking a methyl group, this compound allows chemists to perform highly regioselective carbon-carbon bond formations. Because the carbon-iodine bond is significantly more reactive toward oxidative addition by palladium(0) catalysts than the carbon-bromine bond, this intermediate prevents the need for complex protecting group strategies during fragment assembly[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its critical role in the kilo-scale synthesis of active pharmaceutical ingredients (APIs), and field-proven experimental protocols for its derivatization.

Physicochemical Properties & Analytical Characterization

A common inquiry regarding this compound is its definitive melting point. However, in rigorous process chemistry literature, thermal melting point data for this specific intermediate is intentionally omitted in favor of more precise spectroscopic methods[3]. The dense halogenation of the aromatic ring can lead to broad thermal transitions or degradation prior to a sharp melt. Consequently, the compound is universally characterized as an off-white solid at standard temperature and pressure[4], with High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR serving as the gold standards for purity validation.

Table 1: Physicochemical Properties & Spectroscopic Data

| Property | Value |

| CAS Number | 1229245-20-8[1] |

| Molecular Formula | C₈H₆BrIO₂[1] |

| Molecular Weight | 340.94 g/mol [5] |

| Physical State | Off-white solid[4] |

| Melting Point | Not explicitly indexed; validated via HRMS/NMR[3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.27 (s, 1H), 8.02 (s, 1H), 2.60 (s, 3H)[3] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.5, 144.4, 138.9, 132.9, 131.5, 122.9, 101.8, 29.1[3] |

| IR (neat) | 3068, 1683 (C=O), 1534, 1141, 766 cm⁻¹[3] |

| HRMS (ESI) | m/z calcd for C₈H₆BrIO₂ (M + H) 340.8669, found 340.8666[3] |

Mechanistic Role in Advanced Therapeutics

Kilo-Scale Synthesis of Renin Inhibitors

In the development of potent renin inhibitors for the treatment of hypertension, this compound serves as the foundational building block for the chiral acid fragment of the drug[2]. The synthetic strategy exploits the differential reactivity of the halogens: the iodo group undergoes a highly selective Sonogashira coupling with an alkyne, leaving the bromo group intact for subsequent transformations. This convergent approach minimizes linear step counts and maximizes overall yield on a multi-kilogram scale[2].

Workflow for the synthesis of a renin inhibitor chiral acid fragment.

Glucose-Sensitive Albumin-Binding Conjugates

Beyond small-molecule inhibitors, this compound is utilized in the synthesis of glucose-sensitive, albumin-binding diboron conjugates[4]. These conjugates are attached to peptide drugs (such as insulin or GLP-1) to create "smart" therapeutics that dynamically adjust their bioactivity in response to fluctuating blood glucose levels, thereby mitigating the risk of life-threatening hypoglycemia in diabetic patients[4].

Integration of the compound into glucose-sensitive albumin-binding drugs.

Validated Experimental Protocols

To utilize this compound in cross-coupling reactions, the free carboxylic acid must first be protected to prevent palladium catalyst poisoning and unwanted side reactions. The following is a self-validating, scalable protocol for its esterification[4].

Protocol: Synthesis of Methyl 3-bromo-5-iodo-4-methylbenzoate

Objective: Fischer esterification of the free carboxylic acid to yield a stable, organic-soluble intermediate suitable for organometallic catalysis.

Step-by-Step Methodology:

-

Reaction Setup: Suspend this compound (30.0 g, 88.0 mmol) in 1 L of anhydrous methanol[4]. Causality: Methanol acts as both the solvent and the nucleophile. The massive molar excess of methanol drives the Fischer esterification equilibrium strictly toward product formation without the need for physical water removal (e.g., Dean-Stark).

-

Thermal Activation: Stir the reaction mixture under reflux overnight[4]. Causality: Elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution to reach completion.

-

Solvent Removal: Evaporate the reaction mixture under reduced pressure[4]. Causality: Removing the bulk methanol prevents the formation of a miscible single phase during the subsequent aqueous workup, ensuring a clean biphasic separation.

-

Organic Partitioning: Dissolve the resulting crude residue in 500 mL of diethyl ether[4]. Causality: Diethyl ether effectively solubilizes the newly formed, less polar methyl ester while rejecting highly polar impurities.

-

Aqueous Washing & Neutralization (Self-Validating Step): Wash the organic layer with water (2 × 200 mL) followed by a saturated aqueous solution of potassium carbonate (200 mL)[4]. Causality: The water wash removes residual methanol. The K₂CO₃ wash is the critical purification mechanism: it selectively deprotonates any unreacted starting carboxylic acid, converting it into a water-soluble potassium salt that partitions entirely into the aqueous waste. If the organic layer is retained, it is guaranteed to contain only the neutral target ester.

-

Drying and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate to dryness[4]. Causality: Sodium sulfate sequesters trace water from the ether layer, preventing ester hydrolysis during the final concentration step and yielding the pure intermediate.

Conclusion

This compound is a highly versatile, bifunctional building block that underpins the synthesis of next-generation therapeutics, from small-molecule antihypertensives to smart biologic conjugates. While traditional physical properties like a singular melting point are not heavily relied upon in the literature for this specific compound, its robust spectroscopic profile and predictable orthogonal reactivity make it an invaluable asset in the process chemist's toolkit.

References

-

Campeau, L.-C., et al. (2011). Convergent Kilo-Scale Synthesis of a Potent Renin Inhibitor for the Treatment of Hypertension. Organic Process Research & Development (ACS Publications). URL:[Link]

- Hoeg-Jensen, T., et al. (2020). Glucose-sensitive albumin-binding derivatives. Google Patents (US20200325160A1).

Sources

- 1. CAS:1229245-20-8 | C8H6BrIO2 | 3-溴-5-碘-4-甲基苯甲酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents [patents.google.com]

- 5. 2092356-54-0|3-Bromo-4-iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

safety data sheet (SDS) for 3-Bromo-5-iodo-4-methylbenzoic acid

Technical Guide: Safety Data Sheet (SDS) Architecture for 3-Bromo-5-iodo-4-methylbenzoic Acid

Document Control:

-

Subject: this compound

-

Document Type: Technical Safety & Handling Guide

Part 1: Executive Summary & Chemical Identity

Context in Drug Discovery: this compound is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, including glucose-sensitive albumin-binding derivatives and renin inhibitors.[2][3] Its value lies in the differential reactivity of its halogen substituents: the iodine atom at position 5 is more labile toward palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) than the bromine at position 3, allowing for precise, sequential functionalization of the benzene ring.

Chemical Identification:

| Parameter | Specification |

|---|---|

| Product Name | This compound |

| CAS Number | 1229245-20-8 |

| Molecular Formula | C₈H₆BrIO₂ |

| Molecular Weight | 340.94 g/mol |

| Structure | Benzoic acid core with methyl (C4), bromo (C3), and iodo (C5) substitutions.[2][3][4][5][6] |

| Appearance | Off-white to pale yellow solid |

| Purity Standard | Typically ≥97% (HPLC/NMR) |[2][3]

Part 2: Hazard Assessment (GHS Classification)

Scientist-to-Scientist Analysis: While specific toxicological data (LD50) for this exact CAS is limited, "read-across" principles from structural analogs (e.g., 3-bromo-4-methylbenzoic acid, CAS 7697-26-9) dictate that this compound be treated as a significant irritant.[3] The presence of the carboxylic acid moiety combined with heavy halogenation suggests potential for severe eye damage and respiratory tract irritation upon dust inhalation.

GHS Label Elements:

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)[7]

Hazard Statements:

Precautionary Statements (Scientific Context):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9][13] Rationale: Halogenated aromatic dusts can cause delayed pulmonary edema.[2][3]

-

P280: Wear protective gloves/eye protection/face protection.[8][9][14] Rationale: Corrosive potential of wet acid on mucous membranes.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][11] Remove contact lenses if present and easy to do.[8][9][11] Continue rinsing.[8][9][11][14]

Part 3: Handling, Storage & Stability Protocols

The "Why" Behind the Protocol: The iodine-carbon bond is weaker than the bromine-carbon bond.[2][3] Exposure to light or heat can lead to homolytic cleavage of the C-I bond, resulting in the formation of radical species and free iodine (discoloration). Therefore, exclusion of light is not just a suggestion; it is a requirement to maintain reagent integrity.

Storage Specifications:

-

Temperature: 2-8°C (Recommended) or Cool Room Temperature (<25°C).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required if sealed tightly.

-

Light: Strictly Light Sensitive – Store in amber vials or foil-wrapped containers.

-

Incompatibilities: Strong oxidizing agents (risk of exothermic reaction), strong bases (deprotonation/salt formation).

Visual Workflow: Risk Assessment & PPE Selection This diagram guides researchers through the decision-making process for selecting appropriate Personal Protective Equipment (PPE) based on the scale of operation.

Caption: Decision matrix for selecting PPE based on operational scale and dust generation risk.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of response is critical.[3] This protocol relies on immediate dilution and neutralization.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Firefighting Measures:

-

Media: Water spray, dry chemical, CO₂, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition releases toxic gases: Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , Carbon Monoxide (CO). Firefighters must wear SCBA.

-

Part 5: Synthesis & Characterization (Technical Context)

For researchers synthesizing this compound, understanding the route helps in anticipating impurities (e.g., unreacted starting material or regioisomers).

-

Synthesis Route: Typically synthesized via the iodination of 3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) using N-iodosuccinimide (NIS) in sulfuric acid.[3]

-

Key Impurities:

Visual Workflow: Emergency Spill Response This diagram outlines the logical flow for managing a spill of a halogenated solid.

Caption: Step-by-step workflow for safely managing a solid spill of this compound.

Part 6: Disposal Considerations

Environmental Stewardship: Halogenated organic compounds are often persistent in the environment.

-

Method: Dissolve the material in a combustible solvent (e.g., acetone or methanol).

-

Destruction: Burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to neutralize the HBr and HI gases generated during combustion.

-

Prohibition: Do NOT flush down the drain.[12]

References

- European Patent Office. (2011). Substituted Piperidine Derivatives as Renin Inhibitors (EP 2274295 B1). Google Patents.

-

United States Patent & Trademark Office. (2020). Glucose-sensitive albumin-binding derivatives (US20200325160A1).[2][3] Google Patents. Retrieved March 3, 2026, from

Sources

- 1. 1229245-20-8 | this compound | Boroncore [boroncore.com]

- 2. 2092356-54-0|3-Bromo-4-iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 188815-32-9|3-Bromo-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 4. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 5. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid [cymitquimica.com]

- 6. 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9 | Chemsrc [chemsrc.com]

- 7. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. ehs.com [ehs.com]

- 13. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. durhamtech.edu [durhamtech.edu]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Bromo-5-iodo-4-methylbenzoic Acid: A Comprehensive Technical Guide on Solubility in Organic Solvents

Executive Summary

3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a highly specialized, polyfunctional aromatic building block[1][2]. Featuring orthogonal halogens (bromine and iodine), a sterically demanding methyl group, and a polar carboxylic acid moiety, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.

However, its unique structural dichotomy—a highly lipophilic, halogenated aromatic core coupled with a strongly hydrogen-bonding polar headgroup—creates complex solubility behaviors. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the thermodynamic principles governing the solubility of this compound, empirical data extrapolations, and self-validating protocols for solvent optimization.

Structural Analysis & Thermodynamic Principles of Dissolution

To master the handling of this compound, one must understand the causality behind its solvent interactions. The dissolution of this compound is dictated by the competition between its solid-state crystal lattice energy and solute-solvent intermolecular forces.

The Causality of Crystal Lattice Disruption

-

Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives form highly stable dimers via intermolecular hydrogen bonding[3]. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting capability to disrupt these dimers.

-

Halogen Bonding and Lipophilicity: The heavy halogen substituents (iodine and bromine) significantly increase the hydrophobic character and polarizability of the molecule[4][5]. Iodine, in particular, can participate in halogen bonding (acting as an electrophilic region or "σ-hole"), which reinforces the crystal lattice.

-

Steric Hindrance: The methyl group at the C4 position, flanked by bulky bromine and iodine atoms, forces the molecule into a rigid conformation. This limits the accessible surface area for solvent molecules, reducing the kinetic rate of dissolution compared to unsubstituted benzoic acid.

Quantitative Solubility Profile

While exact, peer-reviewed solubility metrics for this specific multi-substituted compound are proprietary to specialized synthesis runs, we can accurately extrapolate its solubility profile based on the established thermodynamic behaviors of its closest structural analogs (e.g., iodobenzoic and bromobenzoic acids)[3][5][6].

Table 1: Predicted Solubility of this compound at 25°C

| Solvent Class | Specific Solvent | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Exceptional H-bond acceptor; high dielectric constant easily disrupts carboxylic dimers[6]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 80 - 100 | Strong dipole moment; effectively solvates both the polar head and polarizable halogens. |

| Alcohols | Methanol / Ethanol | 30 - 60 | Moderate solubility; H-bond donor/acceptor capabilities, but limited by the hydrophobic tail[3]. |

| Ethers | Tetrahydrofuran (THF) | 20 - 50 | Good Lewis basicity interacts favorably with the acidic proton and iodine σ-hole. |

| Chlorinated | Dichloromethane (DCM) | < 10 | Poor H-bond acceptor; struggles to break the solid-state acid dimers despite matching lipophilicity. |

| Non-Polar | Hexane / Heptane | < 1 (Insoluble) | Incapable of disrupting polar intermolecular forces; highly unfavorable thermodynamics[5]. |

Application-Driven Solvent Selection Workflow

Workflow for solvent selection based on solubility profiling and downstream application.

Contextualizing the Workflow

-

For Cross-Coupling (Suzuki/Sonogashira): The iodine atom at C5 is significantly more reactive toward oxidative addition than the bromine at C3. To maintain this chemoselectivity, reactions are typically run in THF or Dioxane . While solubility is moderate, it is sufficient for catalytic cycles, and these solvents do not coordinate too strongly to palladium catalysts.

-

For Amidation: Activating the carboxylic acid (e.g., using HATU or EDC) requires complete dissolution to prevent localized concentration gradients. DMF or DMSO are the mandatory choices here[6].

Experimental Protocol: Self-Validating Isothermal Equilibration

To determine the exact solubility of this compound for a specific proprietary reaction mixture, researchers must employ the Isothermal Equilibrium Method [6].

This protocol is designed as a self-validating system: by measuring the concentration at two distinct time points, the system inherently proves whether true thermodynamic equilibrium has been achieved, eliminating the risk of kinetic artifacts (e.g., supersaturation or slow dissolution rates caused by the bulky methyl/halogen groups).

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

-

Solvent Dispensing: Dispense 2.0 mL of the target organic solvent (e.g., THF) into a chemically inert, tightly sealed 5 mL glass vial.

-

Supersaturation: Gradually add solid this compound to the solvent while stirring until a visible suspension of undissolved solid persists. Add an additional 10% by mass of the solid to guarantee excess.

-

Thermal Control: Submerge the vial in a temperature-controlled shaker bath set precisely to 25.0°C (±0.1°C). Agitate at 300 RPM.

Phase 2: Self-Validation Sampling 4. Time-Point A (24 Hours): Extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 x g for 5 minutes in a temperature-controlled microcentrifuge to pellet the undissolved solid. Dilute the supernatant accurately in the HPLC mobile phase and quantify via UV-Vis detection (λ ~254 nm). 5. Time-Point B (48 Hours): Repeat the extraction and quantification process on a second 100 µL aliquot. 6. Validation Check: Compare the calculated concentrations from Time-Point A and Time-Point B.

- If ΔC ≤ 2%: Thermodynamic equilibrium is validated. The value is your absolute solubility.

- If ΔC > 2%: The dissolution kinetics are slow (common with highly halogenated aromatics). Continue agitation and sample again at 72 hours.

Phase 3: Data Processing 7. Map the area under the curve (AUC) from the HPLC chromatogram against a pre-established calibration curve of the compound in a highly soluble solvent (e.g., pure DMSO) to determine the exact mg/mL solubility.

References

-

ChemSigma. "1229245-20-8 this compound." ChemSigma,[Link]

-

Solubility of Things. "Solubility of 2-Bromobenzoic acid." Solubility of Things,[Link]

-

Solubility of Things. "Solubility of 4-Iodobenzoic acid." Solubility of Things,[Link]

-

Solubility of Things. "Solubility of 3-Bromo-2-chlorobenzoic acid." Solubility of Things,[Link]

Sources

Methodological & Application

Application Notes & Protocols: Regioselective Suzuki Coupling of 3-Bromo-5-iodo-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Selective C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] For drug development and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. Molecules such as 3-Bromo-5-iodo-4-methylbenzoic acid present a unique synthetic challenge and opportunity: the presence of two different halogen atoms on the same aromatic ring allows for programmed, sequential cross-coupling reactions. This regioselectivity is key to building molecular complexity in a controlled manner, providing access to a diverse range of novel chemical entities.

This guide provides a detailed exploration of the reaction conditions required to achieve selective Suzuki coupling at the more reactive C-I bond of this compound, leaving the C-Br bond intact for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide optimized protocols, and offer troubleshooting strategies based on established principles of organometallic chemistry.

Mechanistic Insights: The Basis for Chemoselectivity

The success of a regioselective Suzuki coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The rate-determining step, and the one that governs chemoselectivity in this case, is the oxidative addition of the aryl halide to the Pd(0) complex.[4] The relative reactivity of aryl halides in this step follows the order: R-I > R-Br > R-Cl.[2][6] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.

By carefully controlling the reaction conditions, it is possible to exploit this reactivity difference to selectively couple at the iodine-substituted position of this compound.

Sources

Application Note: Regioselective Functionalization of 3-Bromo-5-iodo-4-methylbenzoic Acid in Advanced Organic Synthesis

Executive Summary & Chemical Context

3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a premium polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials. Featuring three orthogonal reactive handles—a carboxylic acid, a bromine atom, and an iodine atom—this scaffold allows for programmed, sequential functionalization. This application note provides a comprehensive guide to selectively exploiting these reactive sites, detailing the mechanistic causality behind the chemoselectivity and providing self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of Chemoselectivity

The regioselectivity in transition-metal-catalyzed cross-coupling of bromo-iodo arenes is fundamentally governed by kinetic differentiation during the oxidative addition step[1]. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (BDE ≈ 65 kcal/mol) compared to the carbon-bromine (C-Br) bond (BDE ≈ 81 kcal/mol). Consequently, the activation energy barrier for Pd(0) insertion into the C-I bond is significantly lower[2].

Beyond electronic factors, the structural topology of this compound introduces a critical steric dimension. The C4-methyl group is flanked by both halogens, creating a highly congested microenvironment. However, the C-I bond is significantly longer (~2.10 Å) than the C-Br bond (~1.90 Å). This extended bond length allows the bulky iodine atom to protrude beyond the steric "shadow" cast by the ortho-methyl group. As a result, the bulky

Caption: Kinetic differentiation in the Pd(0) catalytic cycle favoring C-I over C-Br oxidative addition.

Experimental Workflows: Self-Validating Protocols

The following protocols detail the sequential, orthogonal functionalization of the scaffold.

Caption: Sequential orthogonal functionalization workflow of this compound.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C5 (Iodo) Position

Objective: Selectively couple an arylboronic acid at the C-I bond while preserving the C-Br and -COOH groups.

Causality & Design Choice: Utilizing the bidentate ligand in

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and

(0.03 equiv). Note: Limiting the boronic acid to 1.05 equivalents is critical to mathematically restrict over-coupling. -

Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), followed by

(2.0 equiv). Purge the flask with Argon for 5 minutes. -

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Self-Validation Check: Monitor the reaction via LC-MS (ESI- mode). The starting material presents an exact mass of ~339.8 Da ([M-H]⁻ at m/z 339). The reaction is deemed complete when this mass is fully consumed. Troubleshooting: If traces of the di-coupled product appear, immediately reduce the temperature to 50 °C for future batches.

-

Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 3. This protonates the carboxylic acid, driving the product exclusively into the organic layer. Extract with EtOAc (3 x 15 mL).

-

Purification: Dry over anhydrous

, concentrate, and purify via flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield the 3-bromo-5-aryl-4-methylbenzoic acid intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C3 (Bromo) Position

Objective: Install an amine at the sterically shielded C-Br bond.

Causality & Design Choice: The remaining C-Br bond is highly sterically hindered by the C4-methyl group. To force oxidative addition, we deploy

-

Setup: To a dry reaction vial, add the intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv),

(0.02 equiv), XPhos (0.06 equiv), and -

Reaction: Add anhydrous Toluene (5 mL) under an Argon atmosphere. Seal the vial and heat to 100 °C for 12 hours.

-

Self-Validation Check: Monitor via TLC (UV active). The C-Br bond cleavage is the rate-limiting step. If the reaction stalls at ~70% conversion, spike the mixture with an additional 0.01 equiv of Pd/XPhos catalyst.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc, concentrate, and purify via reverse-phase HPLC.

Protocol 3: Carboxylic Acid Derivatization (Amidation)

Objective: Convert the C1 -COOH to an amide to finalize the scaffold.

-

Activation: Dissolve the product from Protocol 2 (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

-

Self-Validation Check: The formation of the activated HOAt ester can be observed as a distinct, highly non-polar intermediate on LC-MS before the addition of the amine.

-

Coupling: Add the target amine (1.5 equiv) and stir for 2 hours. Quench with water, extract with DCM, and purify to obtain the final trisubstituted target.

Quantitative Data Presentation

The following table summarizes the optimization data for the chemoselective Suzuki-Miyaura coupling (Protocol 1), demonstrating how specific variables impact the orthogonal reactivity of the halogen sites.

Table 1: Optimization of Chemoselective Suzuki Coupling Conditions

| Catalyst System | Base | Temp (°C) | Equiv Ar-B(OH)₂ | Yield (%) | C-I : C-Br Selectivity |

| 80 | 1.20 | 65 | 85:15 | ||

| 60 | 1.05 | 92 | >99:1 | ||

| 100 | 1.50 | 40 | 40:60 (Over-coupling) | ||

| 60 | 1.05 | 78 | 95:5 |

Data Interpretation: The use of highly active ligands (SPhos) combined with strong bases (

References

Sources

Sonogashira coupling protocol using 3-Bromo-5-iodo-4-methylbenzoic acid

Application Note: Chemoselective Sonogashira Cross-Coupling of 3-Bromo-5-iodo-4-methylbenzoic Acid for Orthogonal Functionalization

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the sequential, orthogonal functionalization of polyhalogenated aromatic scaffolds. This compound (CAS: 1229245-20-8) is a highly valuable building block in drug discovery, offering three distinct synthetic handles: a carboxylic acid, an aryl bromide, and an aryl iodide[1].

This application note provides a validated, self-consistent protocol for the highly chemoselective Sonogashira coupling of terminal alkynes exclusively at the C–I position. By leveraging the differential bond dissociation energies of carbon-halogen bonds, this methodology preserves the C–Br bond for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), thereby streamlining the synthesis of highly functionalized benzoic acid derivatives.

Mechanistic Rationale & The Chemoselectivity Paradigm

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between an aryl/vinyl halide and a terminal alkyne[2]. The success of orthogonal functionalization relies entirely on the predictable reactivity gradient of aryl electrophiles during the initial oxidative addition step of the catalytic cycle.

The established reactivity order for oxidative addition to Pd(0) is I > OTf > Br > Cl [2]. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), a palladium catalyst with standard monodentate phosphine ligands (e.g.,

Causality in Experimental Design:

-

Temperature Control: The reaction must be maintained at or below 25–30 °C. Elevated temperatures provide the activation energy required for the Pd(0) species to insert into the C–Br bond, leading to unwanted di-alkynylation or oligomerization.

-

Ligand Selection: Highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerate oxidative addition to the point where chemoselectivity is eroded. Standard

ensures the reaction remains strictly selective for the iodide. -

Base Stoichiometry: The substrate contains a free carboxylic acid. Upon addition of the amine base (e.g.,

), an immediate acid-base neutralization occurs, consuming one full equivalent of the base. To maintain the catalytic cycle—which requires base to deprotonate the alkyne and neutralize the generated hydrohalic acid—a significant excess of base (≥3.0 equivalents) is mandatory[3].

Catalytic cycle illustrating chemoselective Sonogashira coupling at the C-I bond.

Reagents and Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv, 5 mol%) -

Co-catalyst: Copper(I) iodide (

) (0.10 equiv, 10 mol%) -

Base: Triethylamine (

) (4.0 equiv) - Must be anhydrous. -

Solvent: Tetrahydrofuran (THF) - Anhydrous and rigorously degassed.

Step-by-Step Methodological Protocol

Step 1: Reaction Setup & Inert Atmosphere Generation

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol, 340.94 mg).

-

Add

(0.05 mmol, 35.1 mg) and -

Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 5 mins) and backfilling with ultra-high purity Argon. Self-validation: The solid mixture should remain a uniform pale yellow/brown powder without clumping.

Step 2: Solvent and Base Addition

4. Syringe 10 mL of anhydrous, degassed THF into the flask under positive Argon pressure.

5. Syringe anhydrous

-

Critical Observation: The solution will likely become slightly cloudy, and a fine precipitate may form. This is the triethylammonium carboxylate salt forming; this physical change self-validates that the acidic proton has been successfully neutralized, protecting the catalytic cycle.

Step 3: Alkyne Addition and Execution

6. Add the terminal alkyne (1.20 mmol) dropwise via syringe over 2 minutes.

7. Wrap the flask in aluminum foil to exclude light (preventing

Step 4: Reaction Quenching and Workup

8. Monitor the reaction via LC-MS. Upon complete consumption of the starting material (m/z 339/341 [M-H]-), quench the reaction by adding 10 mL of 1M aqueous

-

Causality: Acidification is strictly required to protonate the carboxylate salt back to the free benzoic acid, rendering it soluble in the organic extraction phase. Check that the aqueous layer is pH ~2.

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine the organic layers, wash with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Causality and Troubleshooting (E-E-A-T Insights)

To ensure the highest scientific integrity, the following troubleshooting matrix details the physical causality behind common failure modes in this specific protocol:

| Observation / Failure Mode | Mechanistic Cause | Corrective Action |

| High levels of Glaser homocoupling (alkyne dimer) | Presence of molecular | Rigorously degas THF via freeze-pump-thaw cycles. Ensure Schlenk line vacuum is <0.1 mbar. |

| Loss of Chemoselectivity (Dialkynylation at C-Br) | Thermal activation of the C–Br bond or use of overly electron-rich phosphine ligands[4]. | Strictly maintain reaction at 25 °C. Do not substitute |

| Reaction stalls at <20% conversion | The free carboxylic acid neutralized the amine base, leaving insufficient base to drive the | Ensure a minimum of 3.0 to 4.0 equivalents of |

| Formation of a black mirror/precipitate | Catalyst degradation: | Use freshly opened, anhydrous THF. Ensure the alkyne is free of peroxides. |

Quantitative Data Presentation: Optimization of Chemoselectivity

The table below summarizes the expected conversion and chemoselectivity ratios based on variations in the protocol parameters, validating the necessity of the chosen conditions.

| Entry | Catalyst / Ligand System | Temp (°C) | Base (Equiv) | Conversion (%) | Selectivity (Mono C–I : Di-alkynylated) |

| 1 | 25 | >98% | >99 : 1 | ||

| 2 | 80 | >99% | 82 : 18 (Thermal C-Br activation) | ||

| 3 | 25 | >99% | 55 : 45 (Ligand-induced C-Br activation) | ||

| 4 | 25 | <15% | N/A (Reaction stalled due to acid neutralization) |

Data Note: Entry 1 represents the optimized protocol detailed in Section 4, demonstrating near-perfect orthogonal selectivity.

References

-

Wikipedia. "Sonogashira coupling". Wikimedia Foundation. Available at:[Link]

-

Chemistry LibreTexts. "Sonogashira Coupling". LibreTexts Project. Available at:[Link]

-

Chinchilla, R., & Nájera, C. (2011). "Recent Advances in Sonogashira Reactions". Chemical Society Reviews. Available at:[Link]

Sources

- 1. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Esterification Strategies for 3-Bromo-5-iodo-4-methylbenzoic Acid

Executive Summary & Substrate Profiling

The derivatization of highly halogenated benzoic acids is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and glucose-sensitive albumin-binding derivatives. This application note details the optimized esterification protocols for 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8).

As a Senior Application Scientist, it is vital to approach this molecule by analyzing its specific steric and electronic microenvironment:

-

Steric Accessibility: While the C4-methyl group is severely sterically encumbered by the flanking C3-bromo and C5-iodo substituents, the C1-carboxyl group is flanked only by protons at C2 and C6. Therefore, the reaction center is sterically unhindered.

-

Electronic Deactivation: The heavy halogens exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the benzoic acid, rendering the resulting carboxylate a weaker nucleophile while simultaneously making the protonated carbonyl carbon highly electrophilic.

-

Chemoselectivity & Sensitivity: The C–I bond is susceptible to photolysis and transition-metal-catalyzed oxidative addition. Consequently, esterification conditions must strictly avoid harsh reducing agents, strong bases that could trigger dehalogenation, or prolonged UV exposure.

Strategic Method Selection

Selecting the appropriate esterification method depends entirely on the nature of the target alcohol. The decision matrix below outlines the logical routing for this substrate.

Caption: Decision matrix for selecting esterification methods based on target alcohol.

Comparative Quantitative Data

The following table summarizes the expected performance of each protocol when applied to this compound.

| Method | Reagents | Best Suited For | Typical Yield | Reaction Time | Temperature |

| Fischer Esterification | MeOH/EtOH, cat. H₂SO₄ | Small aliphatic esters (Methyl, Ethyl) | 95–99% | 12–16 h | Reflux (65–80 °C) |

| Base-Promoted Alkylation | RX, K₂CO₃, DMF | Primary, allylic, benzylic esters | 85–95% | 4–6 h | RT to 50 °C |

| Steglich Esterification | EDC·HCl, DMAP, DCM | Complex, hindered, or sensitive alcohols | 80–90% | 12 h | 0 °C to RT |

Detailed Experimental Protocols

Method A: Fischer Esterification (Acid-Catalyzed)

Mechanistic Rationale: Because the carboxyl group is sterically unhindered, small alcohols can easily attack the carbonyl carbon once it is activated (protonated) by a strong acid. The excess alcohol acts as both solvent and reactant, driving the equilibrium toward the ester product. This method is highly scalable and has been validated to produce the methyl ester of this specific substrate in near-quantitative yields .

Step-by-Step Protocol (10 mmol scale):

-

Dissolution: Suspend this compound (3.41 g, 10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise. The suspension will gradually clear as the ester forms.

-

Reaction: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12–16 hours under an inert atmosphere (N₂).

-

Concentration: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

-

Workup: Dissolve the resulting residue in diethyl ether or ethyl acetate (50 mL).

-

Neutralization (Self-Validation Step): Wash the organic layer with saturated aqueous K₂CO₃ (2 × 25 mL). Observation: Vigorous effervescence (CO₂ evolution) will occur. Continue washing until the aqueous layer tests basic (pH > 8) to ensure complete removal of unreacted starting acid and H₂SO₄.

-

Isolation: Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester as an off-white solid.

Method B: Base-Promoted Alkylation

Mechanistic Rationale: The electron-withdrawing nature of the meta-halogens increases the acidity of the carboxylic acid, allowing for facile deprotonation by a mild base like K₂CO₃. The resulting carboxylate undergoes a clean Sₙ2 substitution with reactive alkyl halides (e.g., benzyl bromide). Mild heating in DMF prevents the cleavage of the sensitive C–I bond.

Step-by-Step Protocol (5 mmol scale):

-

Deprotonation: Dissolve the benzoic acid (1.70 g, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (1.38 g, 10.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to generate the carboxylate salt.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 0.71 mL, 6.0 mmol, 1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature or warm to 40 °C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 4:1).

-

Quench & Extraction: Pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).

-

DMF Removal (Self-Validation Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash forces the DMF into the aqueous phase, preventing artificial mass inflation and solvent contamination in NMR spectra.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if excess alkyl halide remains.

Method C: Steglich Esterification (Carbodiimide Coupling)

Mechanistic Rationale: For complex or acid-sensitive alcohols, harsh acids or heating must be avoided. The Steglich esterification utilizes EDC to activate the acid into an O-acylisourea intermediate. To prevent the dead-end Mumm rearrangement (formation of an unreactive N-acylurea), DMAP is added as an acyl transfer catalyst, rapidly forming a highly reactive N-acylpyridinium species .

Caption: Steglich esterification activation pathway for deactivated benzoic acids.

Step-by-Step Protocol (2 mmol scale):

-

Preparation: In an oven-dried flask, dissolve this compound (0.68 g, 2.0 mmol) and the target alcohol (2.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

-

Catalyst Addition: Add DMAP (24 mg, 0.2 mmol, 0.1 equiv).

-

Activation (Self-Validation Step): Cool the solution to 0 °C using an ice bath. Add EDC·HCl (0.46 g, 2.4 mmol, 1.2 equiv) portionwise. Causality: Maintaining 0 °C during activation suppresses the Mumm rearrangement. A successful activation will remain a clear solution or form a very faint suspension.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Dilute with additional DCM (10 mL). Wash sequentially with 0.5 M HCl (15 mL) to remove DMAP and the water-soluble urea byproduct of EDC, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

References

- US20200325160A1 - Glucose-sensitive albumin-binding derivatives Google P

-

Simple Method for the Esterification of Carboxylic Acids Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition in English, 17(7), 522–524.[Link]

Technical Application Note: Chemoselective Functionalization of 3-Bromo-5-iodo-4-methylbenzoic Acid

Topic: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodo-4-methylbenzoic Acid Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Executive Summary

This guide details the strategic functionalization of This compound , a highly valuable scaffold for constructing dense, unsymmetrical biaryl architectures.

The core challenge of this substrate is twofold:

-

Polyhalogenation: Differentiating between the C–I and C–Br bonds.[1]

-

Steric Congestion: The C4-methyl group exerts significant steric pressure on both the C3 (bromo) and C5 (iodo) positions (the "Ortho Effect"), retarding oxidative addition and transmetallation rates compared to non-methylated analogs.

This protocol employs a "Hand-over-Hand" synthetic strategy: utilizing the inherent kinetic lability of the C–I bond for the first diversification, followed by a ligand-accelerated coupling of the sterically hindered C–Br bond.

Structural Analysis & Reactivity Logic

The substrate presents a hierarchy of reactivity that dictates the order of operations.

| Site | Moiety | Electronic Status | Steric Environment | Reactivity Rank |

| C5 | Iodide | Weakest Bond ( | Ortho-Methyl (Moderate hindrance) | #1 (Fastest) |

| C3 | Bromide | Stronger Bond ( | Ortho-Methyl (Moderate hindrance) | #2 (Slow) |

| C1 | Carboxyl | Acidic Proton ( | Meta-disposition | Interfering |

Critical Decision - The Carboxyl Group: While direct coupling of the free acid is possible using water-soluble phosphines, it is operationally risky due to catalyst poisoning by carboxylates and solubility issues.

-

Recommendation: Convert to Methyl Ester (or similar) prior to coupling. This standardizes solubility and prevents catalyst deactivation.

Mechanistic Visualization: The Chemoselectivity Filter

Figure 1: Kinetic hierarchy of oxidative addition. The C-I bond reacts preferentially, allowing for chemoselective functionalization.[1]

Detailed Experimental Protocols

Phase 1: Protection (Esterification)

Objective: Mask the acidic proton to ensure consistent coupling kinetics.

Protocol:

-

Dissolve this compound (1.0 equiv) in Methanol (0.5 M).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.

-

Reflux for 3 hours. Monitor by TLC/LCMS (Acid disappears, less polar ester appears).

-

Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), then Brine.

-

Dry (Na₂SO₄) and concentrate.

Phase 2: Site-Selective Coupling at C5-Iodo

Objective: Install the first diversity element (R¹) without touching the Bromide.

The Challenge: The ortho-methyl group creates steric bulk. Simple Pd(PPh₃)₄ may be sluggish. The Solution: Use Pd(dppf)Cl₂ . The bidentate ligand (dppf) has a large bite angle which stabilizes the Pd center and facilitates oxidative addition even in moderately hindered environments, while remaining mild enough to spare the Bromide.

Protocol:

-

Setup: Charge a reaction vial with:

-

Methyl 3-bromo-5-iodo-4-methylbenzoate (1.0 equiv).

-

Boronic Acid R¹-B(OH)₂ (1.1 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

-

Solvent: 1,4-Dioxane (0.2 M concentration).

-

-

Degas: Sparge with Argon/Nitrogen for 5 minutes.

-

Reaction: Heat to 60°C for 4-12 hours.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of "leakage" (reaction at the Br site).

-

-

Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.

-

Success Metric: Retention of the Ar-Br signal in ¹H NMR (approx 7.5-7.8 ppm) and MS pattern (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).

-

Phase 3: Coupling at the Sterically Congested C3-Bromo

Objective: Install the second diversity element (R²) at the remaining Bromide.

The Challenge: The substrate is now extremely crowded. It has the original 4-Methyl group and the newly installed R¹ group at C5. The C3-Br site is "sandwiched." Standard catalysts will fail or dehalogenate (hydrodehalogenation). The Solution: Use Buchwald Dialkylbiaryl Phosphines (e.g., XPhos or SPhos ). These electron-rich, bulky ligands facilitate oxidative addition into deactivated/hindered halides and promote reductive elimination.

Protocol:

-

Setup: Charge a reaction vial with:

-

Product from Phase 2 (1.0 equiv).

-

Boronic Acid R²-B(OH)₂ (1.5 equiv).

-

Pre-Catalyst: XPhos-Pd-G2 or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

-

Alternative: SPhos is excellent if R² is also sterically demanding.

-

-

Base: K₃PO₄ (3.0 equiv). Potassium phosphate is superior for hindered couplings.

-

Solvent: Toluene/Water (10:1) or n-Butanol.

-

-

Degas: Rigorous sparging is essential; O₂ kills active catalytic species quickly.

-

Reaction: Heat to 100-110°C (reflux) for 12-24 hours.

-

Workup: Standard aqueous workup and purification.

Workflow Visualization

Figure 2: The "Hand-over-Hand" sequential functionalization workflow.

Troubleshooting & Optimization Guide

| Problem | Root Cause | Corrective Action |

| Low Yield in Step 2 (C-I) | Incomplete conversion; Catalyst death. | Switch base to Cs₂CO₃ (cesium effect improves solubility). Ensure thorough degassing. |

| Loss of Bromine in Step 2 | Temperature too high; Catalyst too active. | Lower temp to 50°C. Switch catalyst to Pd(PPh₃)₄ (less active than dppf). |

| No Reaction in Step 3 (C-Br) | Steric hindrance prevents oxidative addition. | Switch to XPhos or Sphos (Buchwald Ligands). Increase temp to 120°C (use sealed tube). |

| Protodehalogenation (Ar-H formed) | Avoid alcoholic solvents in Step 3 (use Toluene/Dioxane). Ensure anhydrous conditions if possible. |

References

-

Site-Selective Cross-Coupling Reviews

-

Mechanistic Basis of Pd-Coupling

-

Sterically Hindered Couplings (Buchwald Ligands)

-

Specific Reactivity of Bromo-Iodo Arenes

Sources

- 1. 3-Bromo-5-iodobenzoate | Benchchem [benchchem.com]

- 2. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-chemistry.org [organic-chemistry.org]

Application Notes and Protocols: 3-Bromo-5-iodo-4-methylbenzoic Acid as a Versatile Intermediate for Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the rational design of complex molecular architectures is paramount. Halogenated aromatic carboxylic acids are foundational building blocks, providing reactive handles for constructing bioactive scaffolds.[1] This guide focuses on 3-Bromo-5-iodo-4-methylbenzoic acid, a trifunctional synthetic intermediate of significant strategic value. The cornerstone of its utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables regioselective, sequential functionalization. This document provides an in-depth analysis of its reactivity, detailed protocols for its application in the synthesis of a kinase inhibitor scaffold, and a summary of analytical methods for quality control, tailored for researchers and professionals in pharmaceutical development.

Core Concept: Orthogonal Reactivity in Cross-Coupling

The primary strategic advantage of this compound is the presence of two different halogen atoms on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[1] This hierarchy is principally governed by bond dissociation energies; the C-I bond is weaker than the C-Br bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][3]

This disparity allows chemists to perform site-selective reactions, functionalizing the more reactive C-I bond at the 5-position while leaving the C-Br bond at the 3-position intact for subsequent transformations.[1] This "orthogonal" reactivity is a powerful tool for the controlled, stepwise construction of polysubstituted aromatic compounds, minimizing the need for complex protecting group strategies.

Caption: General workflow for sequential cross-coupling reactions.

Comparative Data on Cross-Coupling Reactions

The choice of reaction depends on the desired bond formation. The following table summarizes typical conditions and relative reactivity for key transformations.

| Reaction Type | Bond Formed | Typical Catalyst System | Typical Base | Relative Conditions |

| Suzuki-Miyaura | C-C (Aryl) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Milder conditions for C-I bond (e.g., 80-90°C). Harsher conditions for C-Br bond (e.g., >100°C). [2][4] |

| Buchwald-Hartwig | C-N (Amine) | Pd(OAc)₂ / BINAP or other phosphine ligands | Cs₂CO₃, NaOtBu | C-I coupling is generally faster and occurs at lower temperatures than C-Br coupling. [2] |

| Sonogashira | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Highly efficient at the C-I position, often proceeding at room temperature. C-Br requires elevated temperatures. [2][5] |

Protocol: Synthesis of a 2-(Arylamino)-5-aryl-thiazole Kinase Inhibitor Scaffold Analog

This section provides a representative, multi-step protocol for synthesizing a core scaffold relevant to kinase inhibitor development, starting from this compound. This hypothetical pathway demonstrates the practical application of the sequential coupling strategy.

Caption: Synthetic pathway to a hypothetical kinase inhibitor scaffold.

Protocol 3.1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol describes the selective coupling of an aryl group at the 5-position (C-I bond).

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene and Water (4:1 mixture, degassed)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90°C and stir vigorously for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield the 5-aryl-3-bromo-4-methylbenzoic acid intermediate.

-

-

Causality & Expertise: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. [6]K₂CO₃ is a common and effective inorganic base for activating the boronic acid. The aqueous-organic solvent system is crucial for dissolving both the organic starting materials and the inorganic base. A temperature of 90°C is typically sufficient to drive the reaction at the C-I bond without significantly affecting the C-Br bond.

-

Troubleshooting:

-